1-ethyl-N-(4-isopropylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide 1-ethyl-N-(4-isopropylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251679-39-6
VCID: VC4137026
InChI: InChI=1S/C20H28N4O3S2/c1-4-23-14-18(20(22-23)29(26,27)24-9-11-28-12-10-24)19(25)21-13-16-5-7-17(8-6-16)15(2)3/h5-8,14-15H,4,9-13H2,1-3H3,(H,21,25)
SMILES: CCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)NCC3=CC=C(C=C3)C(C)C
Molecular Formula: C20H28N4O3S2
Molecular Weight: 436.59

1-ethyl-N-(4-isopropylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide

CAS No.: 1251679-39-6

Cat. No.: VC4137026

Molecular Formula: C20H28N4O3S2

Molecular Weight: 436.59

* For research use only. Not for human or veterinary use.

1-ethyl-N-(4-isopropylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide - 1251679-39-6

Specification

CAS No. 1251679-39-6
Molecular Formula C20H28N4O3S2
Molecular Weight 436.59
IUPAC Name 1-ethyl-N-[(4-propan-2-ylphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxamide
Standard InChI InChI=1S/C20H28N4O3S2/c1-4-23-14-18(20(22-23)29(26,27)24-9-11-28-12-10-24)19(25)21-13-16-5-7-17(8-6-16)15(2)3/h5-8,14-15H,4,9-13H2,1-3H3,(H,21,25)
Standard InChI Key ITMJRWVZQXOQIS-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)S(=O)(=O)N2CCSCC2)C(=O)NCC3=CC=C(C=C3)C(C)C

Introduction

Synthesis and Characterization of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves condensation reactions between hydrazines and 1,3-dicarbonyl compounds. Characterization typically includes spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the compound.

Synthesis MethodDescription
Condensation ReactionHydrazine with 1,3-dicarbonyl compounds.
Characterization TechniquesNMR, Mass Spectrometry.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have been extensively studied for their biological activities. They can act as inhibitors of enzymes, receptors, or other proteins involved in disease pathways.

Biological ActivityExamples
Anti-inflammatoryInhibition of COX enzymes.
AntimicrobialInhibition of bacterial enzymes.
AnticancerInhibition of kinases involved in cancer cell proliferation.

Research Findings and Future Directions

While specific research findings on 1-ethyl-N-(4-isopropylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide are not available, studies on related pyrazole compounds suggest that modifications to the pyrazole ring can significantly affect biological activity. Future research should focus on synthesizing and characterizing this compound, followed by in vitro and in vivo studies to determine its potential therapeutic applications.

Note:

Due to the lack of specific information on 1-ethyl-N-(4-isopropylbenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxamide, this article focuses on general aspects of pyrazole compounds and related research methodologies.

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